molecular formula C23H22N2O3S B2707575 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide CAS No. 1005301-82-5

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide

Cat. No.: B2707575
CAS No.: 1005301-82-5
M. Wt: 406.5
InChI Key: HWHSMMMHAWPREP-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide (CAS# 1005301-82-5) is a synthetic small molecule with a molecular formula of C 23 H 22 N 2 O 3 S and a molecular weight of 406.50 g/mol . This compound features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry, which is functionalized at the nitrogen atom with a benzenesulfonyl group and at the 7-position with a 4-methylbenzamide moiety . The benzenesulfonyl group is a classic motif in "sulfa drugs" known to enhance metabolic stability and can be critical for interacting with enzyme active sites, potentially leading to inhibition . The 4-methylbenzamide substituent contributes to the molecule's lipophilicity and provides a handle for forming hydrogen bonds, improving binding interactions with biological targets . Structurally similar tetrahydroquinoline derivatives are being investigated in pharmaceutical research for their potential to inhibit specific molecular targets, such as RORγ, and for the treatment of various immune and inflammatory diseases . The specific arrangement of these functional groups makes this compound a valuable building block and a sophisticated scaffold for probing biological pathways in drug discovery efforts, particularly in the development of enzyme inhibitors or receptor ligands . It is supplied with a minimum purity of 90% and is intended for research purposes only in chemical and biological laboratories. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-9-11-19(12-10-17)23(26)24-20-14-13-18-6-5-15-25(22(18)16-20)29(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHSMMMHAWPREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the benzenesulfonyl group. The final step includes the attachment of the 4-methylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to two analogs (Table 1):

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name Position 1 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide Benzenesulfonyl 4-methylbenzamide C23H22N2O3S 406.50 Sulfonyl, benzamide
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Isobutyryl 4-tert-butylbenzamide C24H30N2O2 378.51 Ketone, benzamide
N-(1,2,3,4-Tetrahydroquinolin-4-yl)pyrrolodin-2-one Pyrrolodin-2-one C13H16N2O 216.28 Lactam (cyclic amide)
Key Observations:

The 4-methylbenzamide substituent is less sterically hindered than the 4-tert-butylbenzamide in the analog, which may influence binding affinity in biological systems. The pyrrolodin-2-one substituent in introduces a lactam ring, enabling hydrogen bonding and conformational rigidity .

Molecular Weight and Solubility :

  • The main compound’s higher molecular weight (406.50 g/mol) compared to the analog in (378.51 g/mol) suggests reduced aqueous solubility, a critical factor in drug design.

Spectroscopic and Stereochemical Considerations

  • Spectroscopy: The benzenesulfonyl group in the main compound would exhibit strong IR absorption at 1170–1300 cm⁻¹ (S=O asymmetric stretching) and 1320–1440 cm⁻¹ (S=O symmetric stretching), distinct from the ketone carbonyl (~1700 cm⁻¹) in the isobutyryl analog . NMR analysis of the tetrahydroquinoline core would show characteristic signals for the fused aromatic system (δ 6.5–7.5 ppm for protons) and the sulfonyl group (deshielded adjacent protons) .
  • The main compound’s benzenesulfonyl group may restrict rotational freedom, reducing isomer complexity compared to the pyrrolodin-2-one analog.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24_{24}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 946298-47-1

The presence of the benzenesulfonyl group and the tetrahydroquinoline moiety suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The sulfonamide moiety is known for its role in various antibiotics, particularly in inhibiting bacterial folic acid synthesis. Studies have shown that derivatives of sulfonamides can be effective against a range of bacteria, including both Gram-positive and Gram-negative strains .

Antitumor Effects

The tetrahydroquinoline structure is associated with several pharmacological activities, including antitumor effects. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways .

Central Nervous System Activity

Given the structural similarity to other CNS-active drugs, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. The tetrahydroquinoline framework has been linked to dopaminergic and serotonergic activity in previous studies.

Case Studies and Research Findings

  • Antimicrobial Study :
    A study published in Applied Organometallic Chemistry highlighted the antimicrobial efficacy of sulfonamide derivatives, demonstrating that modifications to the sulfonamide group can enhance activity against resistant bacterial strains. The study suggested that introducing different aromatic groups can improve solubility and bioavailability .
  • Antitumor Activity :
    In a research article from Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting a promising avenue for further development as an anticancer agent .
  • Neuropharmacological Effects :
    A review on tetrahydroquinoline derivatives noted their potential neuroprotective properties. Compounds exhibiting similar structural motifs were shown to modulate neurotransmitter release and demonstrate protective effects against neurodegenerative conditions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetrahydroquinoline Core :
    • Start with 3,4-dihydro-2H-quinoline.
    • React with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
  • Introduction of the Benzamide Moiety :
    • The sulfonamide intermediate is reacted with 4-methylbenzoyl chloride to yield the final product.

This synthetic route highlights the versatility of the compound's structure and its potential for further derivatization.

Q & A

Q. What synthetic methodologies are effective for preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide?

The compound can be synthesized via multi-component imino Diels-Alder cycloaddition, a method validated for structurally similar tetrahydroquinoline derivatives. Key steps include:

  • Condensation of aniline derivatives with aldehydes and dienophiles to form the tetrahydroquinoline core .
  • Sulfonylation at the 1-position using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in THF) .
  • Introduction of the 4-methylbenzamide group via amide coupling (e.g., HATU/DIPEA activation) . Purification via column chromatography and recrystallization yields >95% purity, confirmed by HPLC .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

  • Spectral Analysis :
  • ¹H/¹³C NMR : Assign peaks for the tetrahydroquinoline core (δ 1.5–2.5 ppm for CH₂ groups), benzenesulfonyl (δ 7.5–8.0 ppm), and 4-methylbenzamide (δ 2.4 ppm for CH₃) .
  • IR : Confirm sulfonamide (1320–1160 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .
    • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (≥95% purity threshold) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme Inhibition : Test against RORγ/α (retinoic acid receptor-related orphan receptors) using fluorescence polarization assays, as structurally related sulfonamide-tetrahydroquinoline compounds show IC₅₀ values of 1–500 nM .
  • Anti-inflammatory Activity : Measure NO production in LPS-stimulated RAW 264.7 macrophages, a model used for analogs like MPQP (IC₅₀ ~10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s RORγ inverse agonist activity?

  • Modifications :
  • Core Rigidity : Introduce sp³-hybridized carbons (e.g., piperidine rings) to enhance binding pocket complementarity, as seen in SR1555 (IC₅₀ = 1.5 µM) .
  • Substituent Effects : Replace 4-methylbenzamide with electron-withdrawing groups (e.g., -CF₃), which improved potency in analogs (EC₅₀ = 6 nM) .
    • Assays : Competitive binding assays with recombinant RORγ ligand-binding domain (LBD) and transcriptional reporter systems .

Q. What crystallographic techniques resolve stereochemical ambiguities in this compound’s synthesis?

  • X-ray Crystallography : Determine endo/exo configurations of cycloaddition intermediates. For example, a related tetrahydroquinoline derivative showed di-equatorial C-2/C-4 substituents (endo-adduct) via single-crystal analysis (space group P1, R-factor = 0.098) .
  • Torsion Angle Analysis : Quantify rotational barriers of the benzenesulfonyl group (e.g., 3.5–31.1° in analogs), influencing receptor binding .

Q. How do solvent and reaction conditions impact the yield of amide coupling steps?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, CH₃CN) improve coupling efficiency (yields ~70–80%) compared to THF (~60%) .
  • Catalyst Screening : HATU outperforms EDCl/HOBt in amide bond formation (e.g., 72.6% yield vs. 60.6% for similar compounds) .
  • Temperature Control : Reactions at 0°C reduce epimerization during salt formation (e.g., dihydrochloride derivatives) .

Q. What mechanistic insights can be gained from kinetic studies of its NOS inhibition?

  • Assay Design : Use recombinant human iNOS/eNOS/nNOS expressed in Sf9 cells with ³H-arginine to quantify NO synthesis .
  • Data Interpretation : Competitive inhibition (Ki < 1 µM) suggests direct binding to the oxygenase domain, analogous to tetrahydrobiopterin competitors .

Contradictions and Validation

  • Stereochemical Outcomes : reports diastereomer formation via imino Diels-Alder, while emphasizes crystallography for unambiguous assignment. Researchers must cross-validate spectral data (NOESY, X-ray) to avoid misassignment .
  • Biological Potency : IC₅₀ values for RORγ inverse agonists vary widely (1 nM–15 µM) depending on substituent placement. Contextualize activity using standardized assays (e.g., TR-FRET vs. FP) .

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